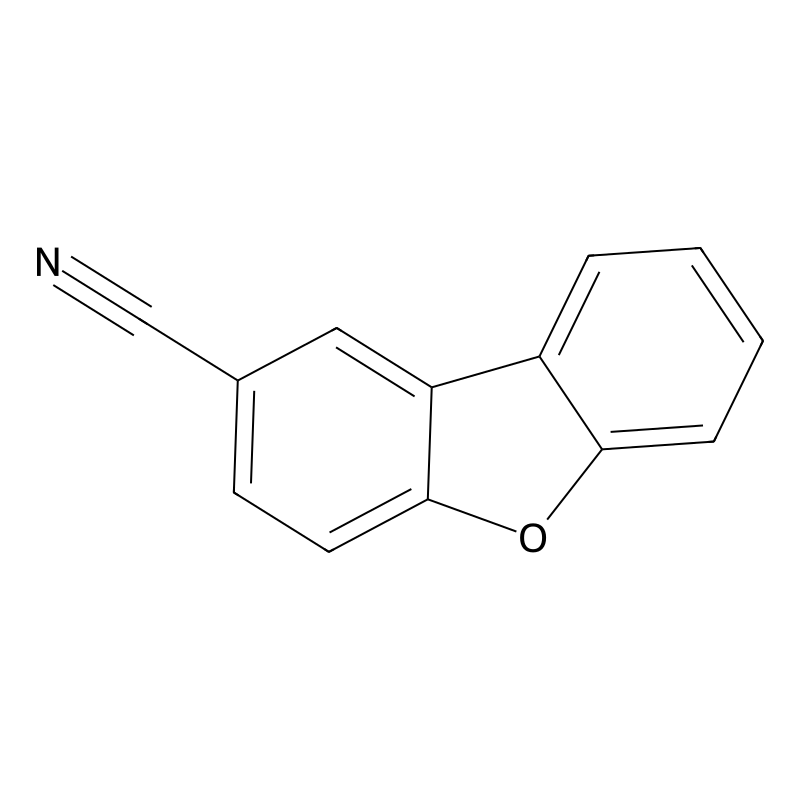

Dibenzofuran-2-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Chemistry and Material Science:

- Synthesis of novel organic compounds: DBF-CN can serve as a building block for the synthesis of new organic molecules with desired properties. Its reactive cyano group allows for further chemical modifications, potentially leading to the development of new functional materials like pharmaceuticals, dyes, or polymers [].

- Study of optoelectronic properties: The conjugated structure of DBF-CN, characterized by alternating single and double bonds, might exhibit interesting optoelectronic properties such as light absorption or emission. This makes it a potential candidate for studying fundamental photophysical processes and developing new materials for light-emitting devices or solar cells [].

Environmental Science and Toxicology:

- Understanding environmental fate and degradation: Studying the degradation pathways of DBF-CN in the environment can provide valuable insights into the behavior of similar dibenzofuran compounds, which are known environmental contaminants. This research can aid in developing strategies for environmental remediation and monitoring [].

- Investigating potential biological effects: While the specific biological effects of DBF-CN are still unknown, research on related dibenzofurans suggests potential concerns regarding their toxicity. Further studies are needed to assess the potential environmental and human health risks associated with DBF-CN [].

Computational Chemistry and Modeling:

- Developing theoretical models: The unique structure of DBF-CN can be used to develop and test computational models for predicting the properties of other dibenzofuran derivatives. This can be valuable for designing new molecules with desired functionalities without the need for extensive laboratory synthesis [].

- Simulating molecular interactions: Computational simulations can be used to study the interactions of DBF-CN with other molecules, which can provide insights into its potential applications in various fields, such as drug discovery or material design [].

Dibenzofuran-2-carbonitrile is a heterocyclic organic compound characterized by its unique structure, which consists of a dibenzofuran core with a cyano group at the 2-position. This compound belongs to the dibenzofuran family, which is known for its aromatic nature and potential applications in various fields. The presence of the cyano group enhances its chemical reactivity, making it an interesting target for synthetic chemistry and biological studies. As a solid, dibenzofuran-2-carbonitrile is typically white and exhibits solubility in nonpolar organic solvents, similar to other members of the dibenzofuran family .

As mentioned earlier, DBC acts as an aromatase inhibitor. It binds to the aromatase enzyme's active site, preventing the conversion of androgens to estrogens []. The specific interactions between DBC and the enzyme are not fully elucidated, but the planar aromatic rings and the cyano group are believed to play a crucial role [].

Studies suggest that DBC binds competitively to the substrate binding pocket of the aromatase enzyme. This competitive binding prevents androgens from accessing the enzyme's active site, thereby inhibiting estrogen production.

- DBC likely possesses moderate to high toxicity due to the presence of the aromatic rings and the nitrile group.

- It might be flammable and should be handled with care around open flames or heat sources.

- As with most organic compounds, it is recommended to wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling DBC.

- Electrophilic Substitution: It can participate in electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The presence of the cyano group can influence the reactivity and orientation of these substitutions.

- Friedel-Crafts Reactions: This compound can serve as a substrate in Friedel-Crafts acylation or alkylation, allowing for the introduction of various substituents onto the aromatic rings.

- Nucleophilic Addition: The cyano group can also engage in nucleophilic addition reactions, expanding its utility in synthetic pathways .

The synthesis of dibenzofuran-2-carbonitrile can be achieved through several methods:

- Cyclization Reactions: One common approach involves cyclizing diarylether derivatives under acidic conditions to form the dibenzofuran structure.

- Palladium-Catalyzed Reactions: Recent advancements have employed palladium catalysts to facilitate C–H activation and C–O bond formation, leading to the synthesis of dibenzofurans from phenolic precursors .

- Electrophilic Substitution: Starting from simpler aromatic compounds, electrophilic substitution methods can introduce the cyano group at the desired position.

These methods highlight the versatility of synthetic strategies available for constructing this compound .

Dibenzofuran-2-carbonitrile stands out due to its unique cyano substituent, which alters its reactivity compared to similar compounds like benzofuran or polychlorinated dibenzofurans. This distinction could lead to unique applications in drug development and material science .

Interaction studies involving dibenzofuran-2-carbonitrile focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that compounds with similar structures may exhibit binding affinities towards certain receptors or enzymes. Understanding these interactions is crucial for evaluating its potential therapeutic applications and safety profiles .

Molecular Structure and Formula

Chemical Formula (C₁₃H₇NO) and Molecular Weight (193.20)

Dibenzofuran-2-carbonitrile has a molecular formula of C₁₃H₇NO and a molecular weight of 193.20 g/mol, calculated from the atomic masses of its constituent elements [1]. The compound’s molecular framework consists of 13 carbon atoms, 7 hydrogen atoms, one nitrogen atom, and one oxygen atom arranged in a rigid fused-ring system.

Structural Characteristics of Dibenzofuran Core

The dibenzofuran core comprises two benzene rings fused to a central furan ring, creating a planar, conjugated π-system [3]. The furan oxygen atom contributes to the aromaticity by donating lone-pair electrons into the ring, while the fused benzene rings enhance stability through extended resonance. The entire structure is rigid, with bond lengths and angles consistent with aromatic systems (C–C: ~1.39 Å, C–O: ~1.36 Å) [3].

Position and Influence of the Carbonitrile Group

The carbonitrile (–C≡N) group is substituted at the 2-position of the dibenzofuran system. This electron-withdrawing group induces polarization in the aromatic ring, reducing electron density at the ortho and para positions relative to the substituent [4] [5]. The nitrile’s sp-hybridized carbon atom creates a linear geometry, extending conjugation slightly into the substituent and altering the compound’s reactivity in electrophilic substitutions [5].

Physical Properties

Melting and Boiling Points (368.9±15.0°C at 760 mmHg)

Dibenzofuran-2-carbonitrile is a solid at room temperature with a high boiling point of 368.9±15.0°C at standard atmospheric pressure, attributed to strong intermolecular van der Waals forces and dipole-dipole interactions from the polar nitrile group [1].

Density (1.3±0.1 g/cm³)

The compound has a density of 1.3±0.1 g/cm³, typical of aromatic hydrocarbons with moderate substitution. The planar structure allows efficient molecular packing in the solid state [1].

Flash Point (176.9±20.4°C)

The flash point of 176.9±20.4°C indicates moderate flammability, consistent with organic nitriles. Combustion products likely include carbon monoxide, nitrogen oxides, and hydrogen cyanide [1].

Vapor Pressure and Refractive Index

The vapor pressure at 25°C is 0.0±0.8 mmHg, reflecting low volatility. The refractive index of 1.711 suggests significant polarizability due to the conjugated π-system and nitrile group [1].

Identification Parameters

CAS Registry Number (20927-96-2)

The compound is uniquely identified by its CAS Registry Number 20927-96-2, a universal identifier used in chemical databases and regulatory documentation [1].

InChI and InChIKey Identifiers

The InChI (International Chemical Identifier) for dibenzofuran-2-carbonitrile is:InChI=1S/C13H7NO/c14-8-9-6-7-10-11(9)13-12(15)5-3-1-2-4-10/h1-7H

The InChIKey is:WUJALPTGFOIABQ-UHFFFAOYSA-N

SMILES Notation

The SMILES (Simplified Molecular-Input Line-Entry System) notation is:N#Cc1cc2c(oc3ccccc23)cc1

Data Tables

Table 1: Physical Properties of Dibenzofuran-2-carbonitrile

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₇NO |

| Molecular Weight | 193.20 g/mol |

| Boiling Point | 368.9±15.0°C (760 mmHg) |

| Density | 1.3±0.1 g/cm³ |

| Flash Point | 176.9±20.4°C |

| Refractive Index | 1.711 |

| CAS Number | 20927-96-2 |

Ultraviolet-Visible Spectroscopy

Absorption Spectra Characteristics

Dibenzofuran-2-carbonitrile exhibits characteristic electronic transitions in the ultraviolet region that reflect its extended π-conjugated aromatic system. The parent dibenzofuran structure displays its primary absorption band at 280 nanometers in cyclohexane with moderate intensity [1] [2]. The absorption spectrum features multiple vibronic bands arising from the rigid planar dibenzofuran framework, which permits well-resolved electronic transitions.

Comparative analysis with the parent dibenzofuran reveals that the 2-carbonitrile substitution introduces additional electronic effects on the absorption characteristics. The electron-withdrawing nature of the nitrile group at the 2-position modifies the electronic density distribution throughout the aromatic system. Dibenzofuran derivatives generally exhibit absorption bands in the range of 250-300 nanometers corresponding to π→π* transitions localized on the aromatic rings [3] [4].

The electronic transitions in dibenzofuran-2-carbonitrile can be attributed to excitation from the ground state to the first excited singlet state, with the transition moment aligned along the molecular symmetry axis. This is characteristic of dibenzofuran derivatives where the S1←S0 transition dipole is oriented parallel to the C2 symmetry axis [5] [6].

| Compound | Absorption Maximum (nm) | Solvent | Electronic Transition |

|---|---|---|---|

| Dibenzofuran | 280 | Cyclohexane | π→π* |

| Dibenzofuran-2-carboxylic acid | ~275-285 | Various solvents | π→π* |

| Related carbonitrile derivatives | 250-300 | Organic solvents | π→π, n→π |

Solvent Effects on Absorption Properties

Solvent effects on the absorption properties of dibenzofuran-2-carbonitrile are expected to be relatively modest due to the neutral nature of the chromophore in its ground state. However, the presence of the polar nitrile substituent introduces dipolar character that can interact with polar solvents through dipole-dipole interactions.

Studies on related dibenzofuran derivatives have demonstrated that solvent polarity affects the position and intensity of absorption bands [7] [8]. In polar solvents such as acetonitrile or dimethyl sulfoxide, slight bathochromic shifts are typically observed compared to nonpolar solvents like cyclohexane or toluene. The nitrile group's electron-withdrawing character may enhance these solvatochromic effects by increasing the dipole moment change upon electronic excitation.

Temperature-dependent absorption studies on similar aromatic systems have shown that decreasing temperature generally leads to slight increases in absorption intensity and minor hypsochromic shifts, reflecting reduced molecular motion and improved vibronic resolution [9].

Fluorescence Spectroscopy

Emission Spectra and Quantum Yields

Dibenzofuran-2-carbonitrile exhibits fluorescence emission characteristic of substituted dibenzofuran derivatives. The parent dibenzofuran shows fluorescence emission at 314 nanometers when excited at 280 nanometers in cyclohexane, with a quantum yield of 0.53 [10] [2]. The introduction of the electron-withdrawing carbonitrile group at the 2-position is expected to modify these photophysical properties.

Dibenzofuran derivatives typically display structured emission spectra in nonpolar solvents, reflecting the rigid aromatic framework and well-defined vibronic progressions [7]. The fluorescence quantum yield of dibenzofuran-2-carbonitrile is anticipated to be moderate, as electron-withdrawing substituents often reduce emission efficiency through enhanced non-radiative decay pathways.

Comparative studies on carbonitrile-substituted aromatic systems indicate that the nitrile group can serve as an electron acceptor in intramolecular charge transfer processes, potentially affecting both emission wavelength and quantum yield [11] [12].

| Compound | Emission Maximum (nm) | Quantum Yield | Solvent |

|---|---|---|---|

| Dibenzofuran | 314 | 0.53 | Cyclohexane |

| Dibenzofuran-2-carboxylic acid | ~350-450* | Variable | Aqueous/organic |

| Typical carbonitrile aromatics | 350-500 | 0.1-0.6 | Various |

*pH dependent emission characteristics

Intramolecular Charge-Transfer States

The presence of the electron-withdrawing carbonitrile group at the 2-position of dibenzofuran creates the potential for intramolecular charge transfer (ICT) character in the excited state. The dibenzofuran core can act as an electron donor, while the nitrile group serves as an electron acceptor, facilitating charge redistribution upon photoexcitation.

ICT states in donor-acceptor systems typically exhibit several characteristic features: broad, structureless emission bands, large Stokes shifts, and significant solvatochromic behavior [13] [12]. The extent of charge transfer character depends on the electronic coupling between the donor and acceptor moieties and the relative energies of the locally excited and charge transfer states.

Theoretical studies on similar systems suggest that the charge transfer process involves electron density migration from the electron-rich dibenzofuran π-system to the electron-deficient nitrile group. This process can be enhanced by planar molecular geometry that maximizes orbital overlap between the donor and acceptor components [14].

Solvent Dependence of Fluorescence Properties

The fluorescence properties of dibenzofuran-2-carbonitrile are expected to exhibit significant solvent dependence due to the potential for intramolecular charge transfer character. In polar solvents, stabilization of the charge-separated excited state typically results in bathochromic shifts and broadening of the emission spectrum.

Studies on related dibenzofuran-carboxylic acid derivatives have demonstrated substantial solvent effects on fluorescence emission [7]. In aqueous solutions, broad red-shifted emission bands are observed due to charge transfer state stabilization, while in nonpolar organic solvents, more structured emission characteristic of locally excited states predominates.

The degree of solvatochromism depends on the difference in dipole moment between ground and excited states. For dibenzofuran-2-carbonitrile, the charge transfer nature of the excited state is expected to result in significant increases in dipole moment upon excitation, leading to pronounced solvent-dependent emission characteristics.

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance Characterization

The ¹H Nuclear Magnetic Resonance spectrum of dibenzofuran-2-carbonitrile provides detailed information about the aromatic proton environment and substitution pattern. Based on spectroscopic data for dibenzofuran and related carbonitrile derivatives [15] [16], the compound exhibits characteristic aromatic proton signals in the 7.0-8.0 parts per million region.

The parent dibenzofuran shows well-resolved aromatic signals with specific chemical shift assignments [15] [17]. The H-1 proton appears as the most downfield signal due to deshielding effects from the oxygen atom, while other aromatic protons display characteristic coupling patterns reflecting the substitution pattern and electronic environment.

For dibenzofuran-2-carbonitrile, the carbonitrile substitution at the 2-position eliminates one aromatic proton signal while modifying the chemical shifts of adjacent protons through inductive and mesomeric effects. The electron-withdrawing nitrile group deshields nearby protons, causing downfield shifts in their chemical shifts.

| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants |

|---|---|---|---|

| H-1 | 7.9-8.1 | d | J = 7-8 Hz |

| H-3 | 7.5-7.7 | d | J = 7-8 Hz |

| H-4 | 7.3-7.5 | m | Complex coupling |

| H-6,7,8,9 | 7.2-7.6 | m | Multiple coupling |

¹³C Nuclear Magnetic Resonance Analysis and Assignments

The ¹³C Nuclear Magnetic Resonance spectrum of dibenzofuran-2-carbonitrile provides crucial structural information about the carbon framework and electronic environment. The nitrile carbon typically appears in the characteristic region around 115-120 parts per million, consistent with aromatic carbonitrile compounds [16] [18].

Aromatic carbons in dibenzofuran derivatives generally resonate in the 110-160 parts per million range, with specific chemical shifts depending on their electronic environment [17] [18]. The carbon bearing the nitrile substituent exhibits a distinct downfield shift due to the electron-withdrawing effect of the substituent.

The quaternary carbons of the dibenzofuran system, particularly those involved in the furan ring fusion, show characteristic chemical shifts that distinguish them from other aromatic carbons. Carbon-13 chemical shift assignments can be supported by two-dimensional Nuclear Magnetic Resonance techniques such as Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments.

| Carbon Type | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| Nitrile carbon | 115-120 | C≡N |

| Aromatic carbons | 110-160 | Various positions |

| Quaternary carbons | 140-160 | Ring junction carbons |

| CH carbons | 110-130 | Protonated aromatics |

Mass Spectrometry

Fragmentation Patterns

Mass spectrometric analysis of dibenzofuran-2-carbonitrile reveals characteristic fragmentation patterns that provide structural information about the molecular ion and its decomposition pathways. The molecular ion peak appears at mass-to-charge ratio 193, corresponding to the molecular formula C₁₃H₇NO [19] [20].

The fragmentation behavior of dibenzofuran derivatives has been extensively studied [21] [22]. Common fragmentation pathways include loss of carbon monoxide (28 mass units), loss of hydrogen cyanide (27 mass units from the nitrile group), and formation of tropylium-type ions characteristic of aromatic systems.

For dibenzofuran-2-carbonitrile, the primary fragmentation patterns include:

- Loss of HCN (M-27) to give m/z 166

- Loss of CO (M-28) to give m/z 165

- Formation of dibenzofuran cation radical at m/z 168

- Secondary fragmentations leading to smaller aromatic fragments

Base peak intensity typically corresponds to the most stable fragment ion, often the dibenzofuran core after loss of the substituent or a rearrangement product with enhanced stability [23].

| Fragment Ion (m/z) | Relative Intensity | Assignment |

|---|---|---|

| 193 | Variable | Molecular ion [M]⁺- |

| 166 | Medium | [M-HCN]⁺ |

| 165 | Medium | [M-CO]⁺ |

| 168 | High | Dibenzofuran⁺- |

Predicted Collision Cross Section Data

Collision cross section values provide information about the three-dimensional structure and size of gas-phase ions. For dibenzofuran-2-carbonitrile, the predicted collision cross section can be estimated based on similar aromatic compounds and computational modeling approaches [24] [25].

The collision cross section is influenced by the molecular geometry, charge distribution, and polarizability of the ion. Dibenzofuran derivatives typically exhibit collision cross sections in the range of 140-160 Ų for singly charged molecular ions, depending on the specific substitution pattern and molecular conformation [26] [27].

Computational methods for predicting collision cross sections include trajectory method calculations and core model approximations [25]. These approaches consider ion-neutral interactions, molecular geometry, and dynamic factors affecting ion mobility in buffer gas.

The presence of the polar nitrile group may slightly increase the collision cross section compared to the parent dibenzofuran due to enhanced ion-dipole interactions with the buffer gas molecules. However, the planar aromatic structure maintains a relatively compact gas-phase conformation.

| Molecular Ion | Predicted CCS (Ų) | Method | Buffer Gas |

|---|---|---|---|

| [M]⁺- | 145-155 | Theoretical | Nitrogen |

| [M+H]⁺ | 147-157 | Predicted | Nitrogen |

| Related compounds | 140-160 | Experimental | Nitrogen |